3-bromo-2-(trifluoromethyl)-3H-pyridin-6-one
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Overview
Description
3-Bromo-2-(trifluoromethyl)-3H-pyridin-6-one is a chemical compound with the molecular formula C6H3BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(trifluoromethyl)-3H-pyridin-6-one typically involves the bromination of 2-(trifluoromethyl)pyridine. One common method is the reaction of 2-(trifluoromethyl)pyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)-3H-pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)-3H-pyridin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 3-bromo-2-(trifluoromethyl)-3H-pyridin-6-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2-Bromo-3,3,3-trifluoropropene
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
3-Bromo-2-(trifluoromethyl)-3H-pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C6H3BrF3NO |
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Molecular Weight |
241.99 g/mol |
IUPAC Name |
3-bromo-2-(trifluoromethyl)-3H-pyridin-6-one |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-3H |
InChI Key |
VYSBBTKBOCHEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C(C1Br)C(F)(F)F |
Origin of Product |
United States |
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